Cas no 2229126-48-9 (2-fluoro-2-(4-methyl-1H-imidazol-5-yl)ethan-1-amine)

2-Fluoro-2-(4-methyl-1H-imidazol-5-yl)ethan-1-amine is a fluorinated imidazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The presence of a fluorine atom at the β-position relative to the amine group enhances its metabolic stability and bioavailability, making it a valuable intermediate for drug development. The 4-methylimidazole moiety contributes to its structural diversity, enabling interactions with biological targets such as enzymes or receptors. This compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors or CNS-targeting agents. Its well-defined structure and functional groups allow for further derivatization, supporting the exploration of structure-activity relationships in drug discovery.
2-fluoro-2-(4-methyl-1H-imidazol-5-yl)ethan-1-amine structure
2229126-48-9 structure
Product Name:2-fluoro-2-(4-methyl-1H-imidazol-5-yl)ethan-1-amine
CAS No:2229126-48-9
MF:C6H10FN3
MW:143.162104129791
CID:5947192
PubChem ID:165853923
Update Time:2025-05-26

2-fluoro-2-(4-methyl-1H-imidazol-5-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-2-(4-methyl-1H-imidazol-5-yl)ethan-1-amine
    • 2229126-48-9
    • EN300-1809265
    • Inchi: 1S/C6H10FN3/c1-4-6(5(7)2-8)10-3-9-4/h3,5H,2,8H2,1H3,(H,9,10)
    • InChI Key: OPXCHPHEGZVYGQ-UHFFFAOYSA-N
    • SMILES: FC(CN)C1=C(C)NC=N1

Computed Properties

  • Exact Mass: 143.08587549g/mol
  • Monoisotopic Mass: 143.08587549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 54.7Ų

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Additional information on 2-fluoro-2-(4-methyl-1H-imidazol-5-yl)ethan-1-amine

2-Fluoro-2-(4-Methyl-1H-Imidazol-5-Yl)Ethan-1-Amine: A Comprehensive Overview

The compound 2-fluoro-2-(4-methyl-1H-imidazol-5-yl)ethan-1-amine, identified by the CAS number 2229126-48-9, is a chemically synthesized organic compound with a unique structure and versatile applications. This compound belongs to the class of amines, specifically featuring an imidazole ring and a fluoro substituent, which contribute to its distinctive chemical properties. Recent advancements in synthetic chemistry have enabled the efficient production of this compound, making it accessible for various research and industrial applications.

The molecular structure of 2-fluoro-2-(4-methyl-1H-imidazol-5-yl)ethan-1-amine comprises a central ethane backbone with two substituents: a fluoro group and an imidazole ring. The imidazole ring, being aromatic and heterocyclic, imparts significant stability to the molecule. The presence of the fluoro group introduces electron-withdrawing effects, enhancing the compound's reactivity in certain chemical transformations. This unique combination of structural features makes it an interesting candidate for exploring its potential in drug discovery, agrochemicals, and advanced materials.

Recent studies have highlighted the role of imidazole-containing compounds in medicinal chemistry, particularly in the development of bioactive agents. For instance, researchers have reported that analogs of 2-fluoro-2-(4-methyl-1H-imidazol-5-yl)ethan-1-amine exhibit promising anti-inflammatory and anticancer activities. These findings underscore the importance of further exploring the biological profile of this compound to unlock its therapeutic potential.

In terms of synthesis, the preparation of 2-fluoro-substituted imidazole derivatives has been optimized using various methodologies. One prominent approach involves the nucleophilic substitution reaction on an appropriate fluorinated substrate, followed by cyclization to form the imidazole ring. This method ensures high yields and excellent purity, making it suitable for large-scale production. Additionally, green chemistry principles have been integrated into these synthetic routes to minimize environmental impact.

The chemical properties of cas no 2229126 48 9 are highly dependent on its functional groups. The amine group renders the compound basic, enabling it to participate in various nucleophilic reactions. The fluoro group, on the other hand, enhances lipophilicity and bioavailability, which are critical factors in drug design. These properties make it an attractive building block for constructing complex molecules with tailored functionalities.

In conclusion, cas no 22291 48 9, or cas no 48 9, represents a valuable compound with significant potential in multiple fields. Its unique structure and reactivity provide a foundation for exploring novel applications in medicine, agriculture, and materials science. As research continues to uncover its full potential, this compound is poised to play a pivotal role in advancing modern chemistry.

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